N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
This compound is a 1,2,4-triazole derivative featuring a phenethyl substituent at the 4-position of the triazole ring, a thioether-linked indolin-2-one moiety at the 5-position, and a 4-methoxybenzamide group attached via a methylene bridge at the 3-position. The indolin-2-one fragment may confer kinase inhibitory properties, while the methoxybenzamide group enhances lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-37-24-13-11-23(12-14-24)28(36)30-19-26-31-32-29(34(26)17-15-21-7-3-2-4-8-21)38-20-27(35)33-18-16-22-9-5-6-10-25(22)33/h2-14H,15-20H2,1H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWXQKOVABDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indolin moiety : Known for its diverse biological activities.
- Triazole ring : Associated with antimicrobial and anticancer properties.
- Methoxybenzamide group : Enhances lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 445.58 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Attachment of Indolin and Thioether Linkage : The indolin group is introduced via nucleophilic substitution reactions.
- Final Coupling : The methoxybenzamide moiety is attached through amide bond formation.
Antimicrobial Properties
Research indicates that compounds similar to N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(phenethyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| N-(Indolin derivative) | Moderate | Staphylococcus aureus, Escherichia coli |
| Triazole derivatives | Significant | Candida albicans, Pseudomonas aeruginosa |
Anticancer Activity
The compound has demonstrated promising anticancer activity in various cell lines. A study reported an IC50 value of 12 nM against A549 lung cancer cells, indicating potent antiproliferative effects. Mechanistic studies revealed that the compound induces apoptosis and causes cell cycle arrest in the G2/M phase by modulating pathways involving EGFR and p53-MDM2 interactions.
Antioxidant Activity
N-(Indolin derivative) also exhibits antioxidant properties, which are critical for mitigating oxidative stress in cells. The DPPH radical scavenging assay suggests that the compound can effectively neutralize free radicals, contributing to its therapeutic potential.
The biological activity of N-(Indolin derivative) is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, disrupting cellular processes in pathogens and cancer cells.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cell survival and proliferation.
- Gene Expression Alteration : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
Several studies have documented the efficacy of compounds structurally related to N-(Indolin derivative):
- Study on Indole Derivatives : A series of indole-based compounds showed significant anticancer activity with IC50 values ranging from 0.06 µM to 12 nM against multiple cancer cell lines .
- Antimicrobial Screening : Compounds containing the triazole nucleus were tested against resistant strains, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thioether Linkages
(a) N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()
- Key Differences: Substitution at the 4-position: Benzyl vs. phenethyl in the target compound. Thioether group: Hydroxyamino-oxoethyl vs. indolin-1-yl-2-oxoethyl.
- The indolin-2-one moiety may offer stronger π-π stacking interactions compared to the hydroxyamino-oxoethyl group .
(b) S-Alkylated 1,2,4-Triazoles ()
Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] exhibit:
- Key Differences :
- Sulfonylphenyl and fluorophenyl substituents instead of phenethyl and indolin-2-one.
- Ethyl ketone thioether linkages.
- Implications: The fluorophenyl groups in these analogs improve metabolic stability but reduce solubility.
Triazole Derivatives with Heterocyclic Hybridization
(a) 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides ()
- Key Differences: Thiazole-triazole hybridization vs. indolin-2-one-triazole in the target compound. Amino-thiazole substituents at the 5-position.
- Implications: Thiazole rings enhance metal-chelating properties, which are absent in the target compound. The amino group may improve solubility but reduce membrane permeability .
(b) N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ()
- Key Differences :
- Pyrazole-triazole hybridization vs. indolin-2-one-triazole.
- Acetamide thioether linkages.
- Implications :
Pharmacological and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
